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Compound of Interest

Compound Name: CKD-519

Cat. No.: B606711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CKD-519 is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a

key player in lipid metabolism.[1][2][3] By blocking CETP, CKD-519 effectively raises high-

density lipoprotein cholesterol (HDL-C) levels, making it a significant compound of interest for

dyslipidemia research and the development of novel cardiovascular therapies.[1][4][5]

Classified as a Biopharmaceutical Classification System (BCS) Class II compound, CKD-519
possesses high permeability but low aqueous solubility.[4] These application notes provide

detailed protocols for the preparation and use of CKD-519 in a laboratory setting, along with its

key chemical and pharmacokinetic properties.

Chemical and Physical Properties
A summary of the essential properties of CKD-519 is provided in the table below.
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Property Value Reference

Molecular Formula C31H34F7NO3 [6]

Molecular Weight 601.60 g/mol [6]

CAS Number 1402796-27-3 [2][7]

Appearance Lyophilized solid [7]

Aqueous Solubility < 1.0 μg/mL [6]

Solubility in Organic Solvents Freely soluble in ethyl alcohol [6]

LogP (pH 7.4) >5.0 [6]

LogD (pH 7.4) 7.4 [6]

Stock Solution and Storage
Proper storage and handling of CKD-519 are crucial to maintain its stability and activity.

Parameter Recommendation Reference

Storage of Solid Compound

Store lyophilized at -20°C,

desiccated. Stable for 36

months.

[7]

Stock Solution Storage

Store at -80°C for up to 6

months or at -20°C for up to 1

month.

[2]

Handling
Aliquot stock solutions to avoid

multiple freeze-thaw cycles.
[7]

In Vivo Solutions

It is recommended to prepare

fresh solutions on the day of

use.

[2]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7356970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356970/
https://www.medchemexpress.com/ckd-519.html
https://www.adooq.com/ckd-519.html
https://www.adooq.com/ckd-519.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7356970/
https://www.benchchem.com/product/b606711?utm_src=pdf-body
https://www.adooq.com/ckd-519.html
https://www.medchemexpress.com/ckd-519.html
https://www.adooq.com/ckd-519.html
https://www.medchemexpress.com/ckd-519.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Preparation of CKD-519 Stock Solution (10
mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of CKD-519 in Dimethyl

Sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

CKD-519 solid compound

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes or vials

Calibrated analytical balance

Vortex mixer

Pipettes

Procedure:

Weighing: Accurately weigh the desired amount of CKD-519 solid using a calibrated

analytical balance. For 1 mL of a 10 mM solution, 6.016 mg of CKD-519 is required.

Dissolving: Add the weighed CKD-519 to a sterile tube. Add the calculated volume of DMSO

to achieve a final concentration of 10 mM.

Solubilization: Vortex the solution until the CKD-519 is completely dissolved. Gentle heating

or sonication can be used to aid dissolution if precipitation occurs.[2]

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to

minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1

month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro CETP Inhibition Assay
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This protocol outlines a general procedure to determine the in vitro potency of CKD-519 in

inhibiting CETP activity in human serum.

Materials:

CKD-519 stock solution (e.g., 10 mM in DMSO)

Human serum

CETP activity assay kit (commercially available)

Microplate reader

Incubator

Procedure:

Serial Dilution: Prepare a series of dilutions of the CKD-519 stock solution in an appropriate

buffer as specified by the assay kit manufacturer. The final DMSO concentration in the assay

should be kept low (typically <1%) to avoid solvent effects.

Assay Preparation: Follow the instructions of the CETP activity assay kit. This typically

involves adding human serum (as a source of CETP) and the donor and acceptor lipoprotein

particles to the wells of a microplate.

Compound Addition: Add the diluted CKD-519 solutions to the appropriate wells. Include a

vehicle control (DMSO) and a positive control (a known CETP inhibitor, if available).

Incubation: Incubate the plate at the recommended temperature and time to allow for the

CETP-mediated transfer of cholesteryl esters.

Measurement: Measure the signal (e.g., fluorescence) using a microplate reader at the

specified wavelength.

Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of

CKD-519 relative to the vehicle control. Determine the IC50 value, which is the concentration

of CKD-519 that causes 50% inhibition of CETP activity. The reported IC50 for CKD-519 is

2.3 nM in human serum.[1][3]
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Protocol 3: In Vivo Administration in Animal Models
This protocol provides a general guideline for the oral administration of CKD-519 to animal

models, such as transgenic mice expressing human CETP.

Materials:

CKD-519

Vehicle for oral administration (e.g., a solid dispersion or self-microemulsifying drug delivery

system formulation may be necessary due to low aqueous solubility)[4]

Oral gavage needles

Animal balance

Procedure:

Formulation Preparation: Due to its low aqueous solubility, CKD-519 requires a suitable

formulation for oral administration to ensure adequate absorption.[4] High-performance

formulation strategies like solid dispersions (SD) or self-microemulsifying drug delivery

systems (SMEDDS) have been investigated.[4] For early-stage research, formulating CKD-
519 in a vehicle like 0.5% methylcellulose or a lipid-based vehicle can be considered. The

final formulation should be uniform and stable.

Dose Calculation: Calculate the required dose based on the body weight of the animals.

Doses of 1, 3, or 10 mg/kg have been used in transgenic mice.[1]

Administration: Administer the CKD-519 formulation to the animals via oral gavage. Ensure

the volume is appropriate for the size of the animal.

Pharmacokinetic and Pharmacodynamic Assessment:

Pharmacokinetics: Collect blood samples at various time points post-administration to

measure plasma concentrations of CKD-519. Plasma levels can be quantified using a

validated HPLC-MS/MS method.[1]
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Pharmacodynamics: Measure CETP activity and HDL-C levels in the plasma samples to

assess the in vivo efficacy of CKD-519.[1]

Pharmacokinetics and Pharmacodynamics
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of

CKD-519 observed in healthy human subjects after a single oral dose.

Pharmacokinetic Parameters of CKD-519 in Healthy Subjects

Dose Tmax (h)
Cmax
(ng/mL)

AUC
(ng·h/mL)

t1/2 (h) Reference

25 mg 5-6 - - 40-70 [1]

50 mg 5-6 - - 40-70 [1]

100 mg 5-6 - - 40-70 [1]

200 mg 5-6 - - 40-70 [1]

400 mg 5-6 - - 40-70 [1]

Note: Specific

Cmax and

AUC values

are dose-

dependent

but show a

less than

proportional

increase with

dose,

suggesting

saturation of

absorption at

higher doses.

[1]

Pharmacodynamic Parameters of CKD-519 in Healthy Subjects
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Dose
Maximum CETP
Inhibition

Time to Maximum
Inhibition (h)

Reference

25 mg ~62-65% 6.3 - 8.3 [1]

50 mg ~67% 6.3 - 8.3 [1]

100 mg ~78% 6.3 - 8.3 [1]

200 mg ~81% 6.3 - 8.3 [1]

400 mg ~83% 6.3 - 8.3 [1]

The relationship

between CKD-519

plasma concentration

and CETP activity is

described by a

sigmoid Emax model

with an EC50 of 17.3

ng/mL.[1][5]

Visualizations
Signaling Pathway of CETP Inhibition by CKD-519
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temperature and time
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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